- Site-selective γ-C(sp3)-H and γ-C(sp2)-H arylation of free amino esters promoted by a catalytic transient directing group, Chemistry - A European Journal, 2018, 24(38), 9535-9541
Cas no 91591-69-4 (2-chloro-6-methyl-pyridine-3-carbaldehyde)
2-chloro-6-methyl-pyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridinecarboxaldehyde,2-chloro-6-methyl-
- 2-CHLORO-3-FORMYL-6-PICOLINE
- 2-Chloro-6-methyl-3-pyridinecarboxaldehyde
- 2-Chloro-6-methylnicotinaldehyde
- 2-chloro-6-methylpyridine-3-carbaldehyde
- 3-Pyridinecarboxaldehyde, 2-chloro-6-methyl-
- 2-Chloro-3-formyl-6-methylpyridine
- SXDBLLSINHOGPK-UHFFFAOYSA-N
- STL555558
- BBL101761
- AB32135
- VP10167
- AK154569
- AB1005121
- AB0037411
- 2-chloro-3-formyl-6-picoline, AldrichCPR
- Y4688
- ST24040418
- 2-CHL
- 2-Chloro-6-methyl-3-pyridinecarboxaldehyde (ACI)
- 2-Chloro-6-methylpyridine-3-carboxaldehyde
- 2-Chloro-6-methyl-pyridine-3-carbaldehyde
- J-508972
- MFCD07368878
- SCHEMBL2395774
- 91591-69-4
- AS-41746
- AKOS006284811
- CS-M1319
- DTXSID50551193
- SY066922
- EN300-206995
- 2-chloro-6-methyl-pyridine-3-carbaldehyde
-
- MDL: MFCD07368878
- Inchi: 1S/C7H6ClNO/c1-5-2-3-6(4-10)7(8)9-5/h2-4H,1H3
- InChI Key: SXDBLLSINHOGPK-UHFFFAOYSA-N
- SMILES: O=CC1C(Cl)=NC(C)=CC=1
Computed Properties
- Exact Mass: 155.01400
- Monoisotopic Mass: 155.0137915g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30
- XLogP3: 1.7
Experimental Properties
- Density: 1.269±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 252.3±35.0 ºC (760 Torr),
- Flash Point: 106.4±25.9 ºC,
- Refractive Index: 1.581
- Solubility: Slightly soluble (2.8 g/l) (25 º C),
- PSA: 29.96000
- LogP: 1.85590
2-chloro-6-methyl-pyridine-3-carbaldehyde Security Information
- Hazard Category Code: R22
-
Hazardous Material Identification:
2-chloro-6-methyl-pyridine-3-carbaldehyde Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-chloro-6-methyl-pyridine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 102581-5g |
2-Chloro-6-methyl-3-pyridinecarboxaldehyde, 97% |
91591-69-4 | 97% | 5g |
$318.00 | 2023-09-08 | |
| Matrix Scientific | 102581-1g |
2-Chloro-6-methyl-3-pyridinecarboxaldehyde, 97% |
91591-69-4 | 97% | 1g |
$79.00 | 2023-09-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PO735-1g |
2-chloro-6-methyl-pyridine-3-carbaldehyde |
91591-69-4 | 98% | 1g |
300.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PO735-5g |
2-chloro-6-methyl-pyridine-3-carbaldehyde |
91591-69-4 | 98% | 5g |
1034.0CNY | 2021-08-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C825433-10g |
2-chloro-6-methylpyridine-3-carbaldehyde |
91591-69-4 | ≥95% | 10g |
1,528.20 | 2021-05-17 | |
| Matrix Scientific | 102581-250mg |
2-Chloro-6-methyl-3-pyridinecarboxaldehyde, 97% |
91591-69-4 | 97% | 250mg |
$33.00 | 2023-09-08 | |
| Matrix Scientific | 102581-500mg |
2-Chloro-6-methyl-3-pyridinecarboxaldehyde, 97% |
91591-69-4 | 97% | 500mg |
$51.00 | 2023-09-08 | |
| Chemenu | CM174596-10g |
2-Chloro-6-methyl-3-pyridinecarboxaldehyde |
91591-69-4 | 95% | 10g |
$204 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PO735-200mg |
2-chloro-6-methyl-pyridine-3-carbaldehyde |
91591-69-4 | 98% | 200mg |
93.0CNY | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X13115-25g |
2-Chloro-6-methylnicotinaldehyde |
91591-69-4 | 98% | 25g |
¥788.0 | 2024-07-18 |
2-chloro-6-methyl-pyridine-3-carbaldehyde Production Method
Production Method 1
1.2 5 min, -78 °C; 2.5 h, -78 °C
1.3 -78 °C; 30 min, -78 °C → -40 °C
1.4 Reagents: Water Solvents: Tetrahydrofuran ; -40 °C
Production Method 2
- Herbicidal 5-pyridylcyclohexane-1,3-dione derivatives, European Patent Organization, , ,
2-chloro-6-methyl-pyridine-3-carbaldehyde Raw materials
2-chloro-6-methyl-pyridine-3-carbaldehyde Preparation Products
2-chloro-6-methyl-pyridine-3-carbaldehyde Suppliers
2-chloro-6-methyl-pyridine-3-carbaldehyde Related Literature
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on 2-chloro-6-methyl-pyridine-3-carbaldehyde
Introduction to 2-chloro-6-methyl-pyridine-3-carbaldehyde (CAS No. 91591-69-4) and Its Applications in Modern Chemical Research
2-chloro-6-methyl-pyridine-3-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 91591-69-4, is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a chlorinated pyridine core with a methyl substituent and an aldehyde functional group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The structural motif of 2-chloro-6-methyl-pyridine-3-carbaldehyde encompasses key features that enhance its reactivity and utility. The presence of the chloro group at the 2-position increases its electrophilicity, facilitating nucleophilic substitution reactions, while the methyl group at the 6-position provides steric and electronic modulation. The aldehyde functionality at the 3-position serves as a reactive site for condensation reactions, including Schiff base formations, which are crucial in medicinal chemistry for generating complex molecular architectures.
In recent years, 2-chloro-6-methyl-pyridine-3-carbaldehyde has been extensively explored in the development of novel therapeutic agents. Its scaffold is particularly relevant in designing small-molecule inhibitors targeting enzymes involved in metabolic pathways associated with diseases such as cancer, inflammation, and neurodegeneration. For instance, studies have demonstrated its potential in generating pyridine-based kinase inhibitors, where the aldehyde group can form covalent bonds with cysteine residues in target proteins, leading to selective inhibition.
One notable application of 2-chloro-6-methyl-pyridine-3-carbaldehyde is in the synthesis of chelating agents for metal-based drug delivery systems. The pyridine ring's ability to coordinate with transition metals like platinum and ruthenium has been leveraged to develop anticancer agents that exhibit enhanced solubility and targeted delivery. The chloro and aldehyde groups further allow for modifications that optimize pharmacokinetic properties, such as bioavailability and tissue distribution.
Advances in computational chemistry have also highlighted the significance of 2-chloro-6-methyl-pyridine-3-carbaldehyde as a building block for virtual screening campaigns. High-throughput virtual screening (HTVS) combined with molecular docking techniques has enabled researchers to rapidly identify lead compounds with desired binding affinities to biological targets. The structural features of this compound make it an ideal candidate for generating diverse libraries of molecules for drug discovery pipelines.
The role of 2-chloro-6-methyl-pyridine-3-carbaldehyde in synthetic organic chemistry extends beyond pharmaceutical applications. It serves as a key intermediate in agrochemical research, where modified pyridine derivatives are being developed to improve crop protection agents. The compound's reactivity allows for the introduction of various functional groups, enabling the creation of novel pesticides with enhanced efficacy and environmental compatibility.
In conclusion, 2-chloro-6-methyl-pyridine-3-carbaldehyde (CAS No. 91591-69-4) represents a cornerstone in modern chemical research due to its multifaceted utility across pharmaceuticals, agrochemicals, and material sciences. Its unique structural attributes continue to inspire innovative synthetic strategies and therapeutic developments, underscoring its importance as a fundamental building block in advanced chemical synthesis.
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